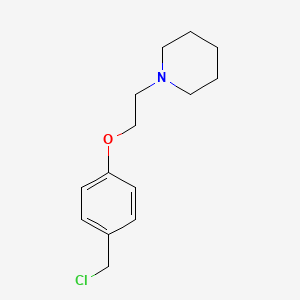![molecular formula C15H14BrNO B8617123 N-[(3-bromophenyl)methyl]-N-methylbenzamide](/img/structure/B8617123.png)
N-[(3-bromophenyl)methyl]-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-Bromo benzyl)-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo benzyl)-N-methylbenzamide typically involves the reaction of 3-bromo benzyl chloride with N-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(3-Bromo benzyl)-N-methylbenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(3-Bromo benzyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(3-substituted benzyl)-N-methylbenzamide derivatives.
Oxidation Reactions: Formation of benzaldehyde or benzoic acid derivatives.
Reduction Reactions: Formation of N-(3-Bromo benzyl)-N-methylamine derivatives.
科学的研究の応用
N-(3-Bromo benzyl)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Bromo benzyl)-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
類似化合物との比較
Similar Compounds
- N-(3-Bromo benzyl)-N-ethylbenzamide
- N-(3-Bromo benzyl)-N-isopropylbenzamide
- N-(3-Bromo benzyl)-N-phenylbenzamide
Uniqueness
N-(3-Bromo benzyl)-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methyl group influences its solubility and stability. Compared to similar compounds, it may exhibit different biological activities and binding affinities, making it a valuable compound for various research applications.
特性
分子式 |
C15H14BrNO |
|---|---|
分子量 |
304.18 g/mol |
IUPAC名 |
N-[(3-bromophenyl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-17(11-12-6-5-9-14(16)10-12)15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
InChIキー |
VKQAJAHCROAUNK-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)Br)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Ethyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8617071.png)





![9-Chloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8617131.png)
![Ethyl 3-methylthiazolo[3,2-a]benzimidazole-2-carboxylate](/img/structure/B8617138.png)

